molecular formula C23H23N3O2 B2369613 5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358481-99-8

5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2369613
CAS RN: 1358481-99-8
M. Wt: 373.456
InChI Key: DXBRCVRIAWQKSE-UHFFFAOYSA-N
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Description

5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, also known as DPP, is a chemical compound that has gained significant interest in scientific research due to its potential applications in drug development. DPP belongs to the pyrazolopyrazinone class of compounds and has been shown to possess various biological activities, including anti-inflammatory and anti-cancer properties.

Scientific Research Applications

Structural and Tautomerism Studies

Annular Tautomerism of NH-Pyrazoles

Research on NH-pyrazoles, including those structurally related to the mentioned compound, highlights the study of tautomerism in solution and solid states. These investigations provide insights into the complex hydrogen bonding patterns and the impact of tautomerism on molecular structure, which are crucial for understanding the chemical behavior and potential reactivity of such compounds (Cornago et al., 2009).

Synthesis and Characterization

Novel Synthesis Approaches

A significant portion of research on pyrazolo[1,5-a]pyrazine derivatives focuses on developing novel synthesis methods. For example, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which share a core structure with the target compound, involves reactions that yield potential A2A adenosine receptor antagonists or pesticide leads (Xiao et al., 2008). This area of research is critical for enhancing the availability of such compounds for further study and application.

Bioactivity Studies

Cytotoxicity and Anticancer Activity

There has been a focus on evaluating the cytotoxic and anticancer activities of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Studies have shown that certain derivatives exhibit inhibitory effects against lung cancer cell lines, indicating potential applications in cancer research and therapy (Zheng et al., 2011).

Antioxidant and Antimicrobial Activities

Research into pyrazoline and pyrazole derivatives has also explored their antioxidant and antimicrobial properties. Such studies are crucial for the development of new therapeutic agents with potential applications in treating infectious diseases and conditions associated with oxidative stress (Govindaraju et al., 2012).

properties

IUPAC Name

5-[(2,4-dimethylphenyl)methyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-4-28-20-9-7-18(8-10-20)21-14-22-23(27)25(11-12-26(22)24-21)15-19-6-5-16(2)13-17(19)3/h5-14H,4,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBRCVRIAWQKSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=C(C=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-dimethylbenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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